SIS3 Free Base Preserves Smad2 Phosphorylation While ALK5 Inhibitors Suppress Both Smad2 and Smad3
SIS3 free base selectively inhibits Smad3 phosphorylation without affecting Smad2 phosphorylation, a key differentiator from ALK5 inhibitors such as SB-431542 and SB-525334. In Western blot analysis of human dermal fibroblasts, SIS3 at concentrations ranging from 0.3 to 10 μM attenuated TGF-β1-induced Smad3 phosphorylation and Smad3-Smad4 interaction while preserving Smad2 phosphorylation [1]. In contrast, SB-431542, an ALK5 inhibitor, suppresses phosphorylation of both Smad2 and Smad3 due to its upstream receptor-level blockade [2]. In a comparative study using chondrocytes, SIS3 at 1.2 μM and SB-431542 at 0.5 μM were both shown to block T-2 toxin-induced effects, but only SIS3 provided Smad3-specific inhibition without broader TGF-β pathway suppression [3].
| Evidence Dimension | Smad2 phosphorylation inhibition |
|---|---|
| Target Compound Data | No effect on Smad2 phosphorylation (0.3–10 μM) |
| Comparator Or Baseline | SB-431542 and SB-525334 suppress both Smad2 and Smad3 phosphorylation |
| Quantified Difference | SIS3: Smad2 unaffected; ALK5 inhibitors: Smad2 and Smad3 both inhibited |
| Conditions | Human dermal fibroblasts stimulated with TGF-β1; Western blot analysis |
Why This Matters
Preservation of Smad2 signaling enables researchers to isolate Smad3-specific contributions to fibrosis and cancer biology, avoiding confounding effects from dual Smad2/3 inhibition that complicates data interpretation.
- [1] Jinnin, M., Ihn, H., and Tamaki, K. Characterization of SIS3, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-β1-induced extracellular matrix expression. Molecular Pharmacology 69(2), 597-607 (2006). View Source
- [2] Inman, G.J., et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology 62(1), 65-74 (2002). View Source
- [3] Chang, Y., et al. TGF-β1 and Smad3 inhibitors block T-2 toxin-induced chondrocyte damage. Toxins 9(11), 359 (2017). View Source
